2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.
Introduction of Benzoyl and Methoxy Groups: The benzoyl and methoxy groups can be introduced through Friedel-Crafts acylation and methylation reactions, respectively.
Formation of the Acetamide Moiety: The final step involves the reaction of the quinoline derivative with 3-methoxyphenylacetic acid to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for biological studies.
Medicine: The compound may be studied for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors.
Industry: The compound may have applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may interact with cell surface receptors to modulate signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline derivatives.
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Uniqueness
2-(3-benzoyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O6/c1-33-19-11-7-10-18(12-19)28-25(30)16-29-15-21(26(31)17-8-5-4-6-9-17)27(32)20-13-23(34-2)24(35-3)14-22(20)29/h4-15H,16H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQJHTRISRWDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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